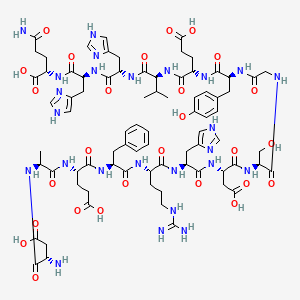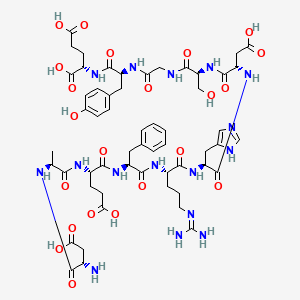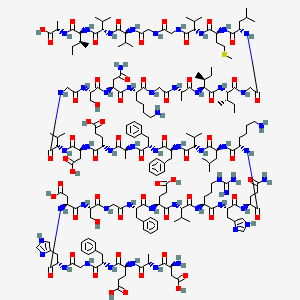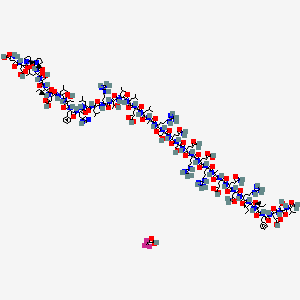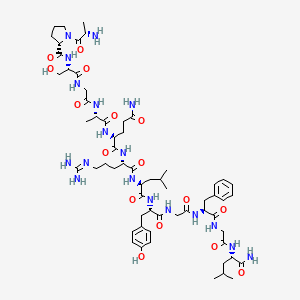
179986-89-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service number 179986-89-1 is known as Pancreatic Polypeptide, bovine. This compound is a linear polypeptide consisting of 36 amino acids and is primarily produced in the pancreas. It plays a significant role in inhibiting pancreatic secretion induced by secretin and cholecystokinin .
準備方法
Synthetic Routes and Reaction Conditions
Pancreatic Polypeptide, bovine, is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods
Industrial production of Pancreatic Polypeptide, bovine, involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .
化学反応の分析
Types of Reactions
Pancreatic Polypeptide, bovine, primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Pancreatic Polypeptide, bovine, include N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, and trifluoroacetic acid. These reactions are typically carried out under controlled conditions to ensure the stability and integrity of the peptide .
Major Products Formed
The major product formed from the synthesis of Pancreatic Polypeptide, bovine, is the linear polypeptide itself. Modifications to the peptide can result in derivatives with altered biological activity .
科学的研究の応用
Pancreatic Polypeptide, bovine, has a wide range of scientific research applications:
作用機序
Pancreatic Polypeptide, bovine, exerts its effects by acting as an agonist of neuropeptide Y receptors, particularly NPYR4. It inhibits pancreatic secretion by binding to these receptors and modulating intracellular signaling pathways. This action involves the regulation of calcium ion levels and membrane potential in pancreatic cells .
類似化合物との比較
Similar Compounds
Neuropeptide Y: Another peptide that interacts with neuropeptide Y receptors but has different physiological effects.
Vasoactive Intestinal Peptide: A peptide with similar receptor interactions but different biological activities.
Uniqueness
Pancreatic Polypeptide, bovine, is unique in its specific inhibition of pancreatic secretion induced by secretin and cholecystokinin. Its high affinity for neuropeptide Y receptor 4 distinguishes it from other related peptides .
特性
CAS番号 |
179986-89-1 |
|---|---|
分子式 |
C₁₈₆H₂₈₇N₅₃O₅₆S₂ |
分子量 |
4225.78 |
配列 |
One Letter Code: APLEPEYPGDNATPEQMAQYAAELRRYINMLTRPRY-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


